molecular formula C17H16ClFO B1343500 4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898794-22-4

4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone

Cat. No.: B1343500
CAS No.: 898794-22-4
M. Wt: 290.8 g/mol
InChI Key: KHFQEPSTYJDQBA-UHFFFAOYSA-N
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Description

4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone is a halogenated propiophenone derivative characterized by a chloro group at the 4' position, a fluorine atom at the 3' position, and a 2,4-dimethylphenyl substituent at the 3 position of the propiophenone backbone. Its molecular formula is C₁₇H₁₅ClFO, with a molecular weight of 293.76 g/mol.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFQEPSTYJDQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644691
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-22-4
Record name 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to this compound is the Friedel-Crafts acylation reaction. This involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3), under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Starting Materials:

    • 4-chloro-3-fluorobenzoyl chloride (acyl chloride component)
    • 2,4-dimethylphenyl magnesium bromide (Grignard reagent)
  • Reaction Conditions:

    • Anhydrous environment to avoid side reactions
    • Controlled temperature to manage the exothermic nature of the reaction
    • Use of Lewis acid catalyst (AlCl3) to facilitate electrophilic aromatic substitution
  • Mechanism:
    The acyl chloride reacts with the Grignard reagent to form a ketone intermediate, which upon workup yields the target propiophenone derivative.

This method ensures regioselective acylation, preserving the chloro and fluoro substituents on the aromatic ring, which are critical for the compound’s chemical and biological properties.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with additional process optimizations:

  • Reaction Scale: Larger batch sizes or continuous flow reactors to improve throughput and reproducibility.
  • Process Control: Precise control of temperature, pressure, and reagent purity to maximize yield and minimize impurities.
  • Automation: Use of automated dosing and mixing systems to maintain consistent reaction conditions.
  • Purification: Post-reaction purification typically involves recrystallization and chromatographic techniques to achieve high purity standards required for research or pharmaceutical applications.

Continuous flow reactors are particularly advantageous in industrial settings, offering enhanced heat and mass transfer, better control over reaction kinetics, and safer handling of reactive intermediates.

Detailed Data Table: Preparation Parameters and Outcomes

Parameter Laboratory Scale Industrial Scale Notes
Catalyst Aluminum chloride (AlCl3) Aluminum chloride (AlCl3) Lewis acid catalyst for Friedel-Crafts acylation
Solvent Anhydrous dichloromethane or similar Anhydrous solvents, optimized for scale Solvent choice affects reaction rate and selectivity
Temperature 0–25 °C Controlled between 0–30 °C Low temperature to control exothermic reaction
Reaction Time 2–6 hours Optimized for continuous flow or batch Reaction time adjusted for scale and efficiency
Purification Recrystallization, chromatography Recrystallization, industrial chromatography Ensures high purity of final product
Yield 70–85% 80–90% Higher yields achieved with process optimization
Product Purity >95% >98% Purity critical for downstream applications

Research Findings and Analysis

Reaction Specificity and Selectivity

  • The Friedel-Crafts acylation selectively introduces the propiophenone moiety at the desired position without affecting the chloro and fluoro substituents.
  • The presence of electron-donating methyl groups on the 2,4-dimethylphenyl ring influences the regioselectivity and reactivity, favoring substitution at specific positions.

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the primary method, other synthetic strategies have been explored in related compounds, such as:

  • Suzuki-Miyaura Cross-Coupling: Used for constructing biaryl systems but less common for propiophenone derivatives due to the ketone functionality.
  • Grignard Reactions: Formation of the ketone via reaction of acyl chlorides with aryl magnesium bromides is a key step in the synthesis.

These alternative methods may be employed for structural analogs but are less documented for this specific compound.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Friedel-Crafts Acylation Reaction of acyl chloride with aromatic ring in presence of AlCl3 High regioselectivity, well-established Requires anhydrous conditions, sensitive to moisture
Grignard Reaction Reaction of acyl chloride with aryl magnesium bromide Direct formation of ketone, good yields Sensitive reagents, requires dry conditions
Continuous Flow Synthesis Scaled-up Friedel-Crafts in flow reactors Enhanced control, scalability Requires specialized equipment
Purification Techniques Recrystallization and chromatography High purity product Additional processing steps

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism (e.g., 2,3- vs.
  • Halogen positioning (e.g., 3'-Cl vs. 5'-F) modulates electronic effects, influencing dipole moments and solubility in polar solvents .

Halogenated Propiophenones with Varied Aromatic Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Implications
2'-Chloro-3-(4-fluorophenyl)propiophenone C₁₅H₁₂ClFO 262.71 2'-Cl; 3: 4-fluorophenyl Lacks methyl groups; simpler structure
2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone C₁₆H₁₃ClF₂O₂ 326.73 3: 3-methoxyphenyl; 2'-Cl; 4'-F Methoxy group enhances electron density
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone C₁₆H₁₄ClFOS 308.80 3: 4-thiomethylphenyl; 3'-Cl; 5'-F Thiomethyl group increases lipophilicity

Key Observations :

  • Thiomethyl substituents (e.g., ) introduce sulfur atoms, improving lipid solubility and altering metabolic pathways in biological systems.

Dichlorinated Propiophenone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Applications
2',4'-Dichloro-3-phenylpropiophenone C₁₅H₁₁Cl₂O 278.16 2',4'-Cl; 3: phenyl Intermediate in polymer synthesis
3-(4-Chlorophenyl)-2',6'-dichloropropiophenone C₁₅H₁₀Cl₃O 312.61 2',6'-Cl; 3: 4-chlorophenyl Higher halogen content increases thermal stability

Key Observations :

  • Additional chlorine atoms (e.g., 2',6'-dichloro in ) enhance thermal stability and UV resistance, making these compounds suitable for high-performance polymers.

Biological Activity

4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • IUPAC Name : 1-(4-chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)-1-propanone
  • CAS Number : 898779-53-8
  • Molecular Formula : C17H16ClF O
  • Molecular Weight : 300.76 g/mol
  • Purity : ≥ 97% .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that similar compounds exhibit significant inhibition against α-glucosidase and urease enzymes, which are critical in carbohydrate metabolism and nitrogen metabolism, respectively .
  • Antioxidant Activity :
    • Preliminary research suggests that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. This is particularly relevant in the context of cancer and neurodegenerative disorders .
  • Binding Affinity :
    • The presence of chloro and fluorine substituents enhances the compound's binding affinity to target proteins, potentially increasing its potency as an inhibitor .

Enzyme Inhibition Studies

The following table summarizes the IC50 values of related compounds that indicate their inhibitory potential against specific enzymes:

CompoundTarget EnzymeIC50 (μM)
Compound Aα-Glucosidase2.50 ± 0.30
Compound BUrease14.30 ± 3.90
This compoundTBDTBD

Note: Specific IC50 values for the compound are yet to be determined through direct experimental studies.

Case Studies

  • Study on α-Glucosidase Inhibition :
    • A recent study synthesized various derivatives similar to the compound and screened them for α-glucosidase inhibition. Compounds with structural similarities exhibited IC50 values ranging from 2.50 to 17.50 μM, highlighting the potential of halogenated phenyl groups in enhancing enzyme inhibition .
  • Antioxidant Potential :
    • Research focusing on antioxidant properties revealed that compounds with similar structural features exhibited significant free radical scavenging activity. This suggests a potential role for this compound in therapeutic applications targeting oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4'-chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, and what purification methods are critical for isolating high-purity product?

  • Methodology : A Friedel-Crafts acylation or cross-coupling reaction is typically employed for aryl ketones. For example, analogous propiophenones (e.g., 3-(3-chloro-5-fluorophenyl) derivatives) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling using halogenated precursors . Post-synthesis, column chromatography with silica gel (gradient elution: hexane/ethyl acetate) and recrystallization from ethanol are standard purification steps. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using 1^1H/13^13C NMR .

Q. How should researchers safely handle and store this compound to minimize hazards?

  • Methodology : Based on safety protocols for structurally similar chlorinated/fluorinated propiophenones (e.g., 4'-chloro-3,3-dimethylbutyrophenone):

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.
  • Waste disposal must follow institutional guidelines for halogenated organics, with neutralization via alkaline hydrolysis (e.g., NaOH/ethanol) before incineration .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?

  • Methodology :

  • NMR : Expect aromatic proton signals at δ 7.2–7.8 ppm (substituted phenyl rings) and methyl groups at δ 2.2–2.6 ppm. Fluorine (19^{19}F NMR) shifts near δ -110 to -120 ppm indicate meta-fluorine substitution .
  • FT-IR : C=O stretch ~1680–1700 cm1^{-1}, C-F stretch ~1100–1200 cm1^{-1}.
  • HRMS : Confirm molecular ion ([M+H]+^+) and isotopic patterns (Cl/F contributions) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound, and what functionals are most reliable?

  • Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) provides accurate predictions of molecular orbitals, electrostatic potentials, and reaction barriers. For halogenated systems, include exact-exchange terms to account for electron correlation in aryl rings. Basis sets like 6-311++G(d,p) are recommended. Validate computational results against experimental UV-Vis or cyclic voltammetry data .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data (e.g., unexpected splitting in 1^1H NMR signals)?

  • Methodology :

  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of substituents).
  • Solvent interactions : Compare spectra in deuterated DMSO vs. CDCl3_3; hydrogen bonding may alter splitting patterns.
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis (SHELX software for structure refinement) .

Q. How does the steric and electronic influence of the 2,4-dimethylphenyl group affect regioselectivity in further functionalization (e.g., electrophilic substitution)?

  • Methodology :

  • Steric maps : Generate using molecular modeling software (e.g., Gaussian) to identify hindered sites.
  • Electrophilic assays : Compare nitration/sulfonation outcomes with analogs lacking methyl groups (e.g., 3-fluoropropiophenone). Methyl groups at the 2,4-positions likely direct electrophiles to the less hindered 5-position via steric blocking and inductive effects .

Q. What are the challenges in crystallizing this compound, and how can co-crystallization agents improve crystal quality?

  • Methodology : Slow evaporation from a mixed solvent system (e.g., dichloromethane/pentane) promotes nucleation. For recalcitrant cases, employ co-crystallization with thiourea or crown ethers to stabilize lattice interactions. Monitor crystal growth via polarized light microscopy and optimize using high-throughput screening .

Data Analysis & Optimization

Q. How should researchers design kinetic studies to investigate hydrolysis stability under varying pH conditions?

  • Methodology :

  • Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis (λ = 250–300 nm) or LC-MS.
  • Fit data to pseudo-first-order kinetics; calculate rate constants (kk) and half-lives (t1/2t_{1/2}).
  • Identify degradation products (e.g., dehalogenated or hydroxylated derivatives) using HRMS/MS .

Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?

  • Methodology : Perform ANOVA on yields from ≥3 independent syntheses. Use Grubbs’ test to exclude outliers and calculate confidence intervals (95%). For low-yield reactions, apply Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) .

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